brevican
Description
Properties
CAS No. |
155981-63-8 |
|---|---|
Molecular Formula |
C12H15NO3 |
Synonyms |
brevican |
Origin of Product |
United States |
Molecular and Structural Biology of Brevican
Brevican Gene Expression and Regulation
The expression of the this compound gene (BCAN) is intricately controlled within the central nervous system (CNS) through a variety of transcriptional and post-transcriptional mechanisms. nih.gov At the transcriptional level, the initiation of BCAN gene expression is governed by the binding of specific transcription factors to its promoter region. genecards.org While a comprehensive list of all regulatory factors is still under investigation, it is known that transforming growth factor-beta (TGF-β) can modulate its expression in astrocytes. bmbreports.org
Post-transcriptional regulation of this compound is multifaceted, involving alternative splicing and proteolytic processing. nih.gov Alternative splicing of the primary BCAN transcript results in different protein isoforms. bmbreports.org One notable post-transcriptional event is the cleavage of the this compound core protein by metalloproteinases, such as those from the ADAMTS (a disintegrin and metalloproteinase with thrombospondin motifs) family, which can alter its biological activity and interactions with the extracellular matrix (ECM). maayanlab.cloudnih.gov
This compound demonstrates a distinct expression profile among the different cell types of the CNS. bmbreports.org Astrocytes are the primary producers of this compound in the adult brain, where it is a major component of the perineuronal nets that surround certain neurons. nih.govjneurosci.orgnih.gov
Oligodendrocytes, the myelinating cells of the CNS, also express this compound, particularly during the developmental stages of myelination. nih.gov However, this expression is downregulated in mature oligodendrocytes. nih.gov In contrast, neuronal expression of this compound is generally low to absent in the mature brain, although it may be transiently expressed in specific neuronal populations during development. bmbreports.org
| Cell Type | This compound Expression Level | Key Functional Association |
| Astrocytes | High in the adult CNS | Major source of this compound for the perineuronal nets and the general extracellular matrix. nih.govjneurosci.orgnih.gov |
| Oligodendrocytes | Primarily during development | Associated with the process of axonal myelination. nih.gov |
| Neurons | Generally low to absent in mature CNS | While not a major producer, neurons are directly influenced by this compound in their microenvironment. bmbreports.org |
The expression of this compound is dynamically regulated throughout the development of the CNS. nih.gov Its levels are low in the early embryonic brain but increase significantly during late embryonic and early postnatal periods, which aligns with key developmental processes such as synaptogenesis and the formation of the brain's ECM. nih.govamerigoscientific.com
In the postnatal and adult brain, this compound expression becomes more localized and is a prominent component of the perineuronal nets. amerigoscientific.com This temporal and spatial regulation of this compound expression suggests its critical role in the maturation and stabilization of neural circuits. gosset.ai
This compound Protein Structure and Isoforms
The this compound core protein is a member of the lectican family of proteoglycans and possesses a modular structure with several distinct domains that mediate its interactions. gosset.ainih.gov These domains include:
Ig-like domain: An immunoglobulin-like domain at the N-terminus involved in protein-protein interactions. nih.gov
Link domains: Two link domains that are crucial for binding to hyaluronan, a major component of the ECM. gosset.ai
Glu-rich region: A region enriched in glutamic acid residues.
EGF-like domains: Epidermal growth factor-like domains that are often involved in cell signaling. nih.gov
C-type Lectin domain: A carbohydrate-binding domain that facilitates interactions with other glycoproteins and is involved in cell adhesion. gosset.ainih.gov
Sushi/CRP-like domain: A complement regulatory protein-like domain, also known as a Sushi domain, which is involved in protein-protein interactions. gosset.ai
This compound is a chondroitin (B13769445) sulfate (B86663) proteoglycan, meaning its core protein is decorated with one or more glycosaminoglycan (GAG) chains of chondroitin sulfate. nih.govwikipedia.orguniprot.org These highly negatively charged chondroitin sulfate chains are attached to serine residues within the core protein and significantly influence the molecule's hydrodynamic properties and its interactions with other components of the ECM. nih.govuniprot.org The extent and nature of this glycosylation can vary, contributing to the functional diversity of this compound. gosset.ai
Characterization of Secreted and Glycosylphosphatidylinositol-Anchored Isoforms
This compound, a prominent chondroitin sulfate proteoglycan in the central nervous system, exists in two primary isoforms: a secreted, soluble form and a membrane-bound form anchored by a glycosylphosphatidylinositol (GPI) moiety. nih.govnih.gov These isoforms arise from the differential processing of two distinct transcripts originating from the same gene. nih.gov
The secreted isoform is encoded by a 3.6-kb transcript and is widely distributed throughout the gray matter of the brain. nih.gov Its presence is notable in neuronal cell bodies within regions such as the cerebral and cerebellar cortices, the hippocampus, and thalamic nuclei. nih.gov This widespread distribution suggests a role in the broader extracellular environment of the brain.
In contrast, the GPI-anchored isoform is encoded by a smaller, 3.3-kb transcript. nih.govnih.gov This transcript is predominantly found in white matter tracts and among diffusely distributed glial cells. nih.gov Biochemical analyses have confirmed high concentrations of phosphatidylinositol-specific phospholipase C (PI-PLC)-sensitive this compound in the crude membrane fraction of the optic nerve, further supporting its association with glial cells and myelinated structures. nih.gov
During postnatal development, the expression of both this compound transcripts increases. nih.govnih.gov However, the expression of the GPI-anchored isoform is delayed by approximately one week compared to the secreted form. nih.gov This later appearance, coupled with its primary expression in glial cells and its close association with myelin, points to a specialized function for the GPI-anchored isoform in neuroglia. nih.gov
Table 1: Characteristics of Secreted and GPI-Anchored this compound Isoforms
| Feature | Secreted this compound | GPI-Anchored this compound |
|---|---|---|
| Transcript Size | 3.6 kb nih.gov | 3.3 kb nih.govnih.gov |
| Cellular Localization | Extracellular space nih.gov | Cell surface nih.govnih.gov |
| Primary Distribution in Brain | Gray matter (neuronal cell bodies) nih.gov | White matter tracts and glial cells nih.gov |
| Developmental Expression | Upregulated throughout postnatal development nih.gov | Upregulation is delayed by ~1 week compared to the secreted isoform nih.gov |
| Proposed Function | Widespread roles in the extracellular matrix | Functional role in neuroglia and myelin nih.gov |
Post-Translational Modifications and Proteolytic Processing
The biological activity of this compound is significantly modulated by post-translational modifications and subsequent proteolytic processing. This intricate regulation is primarily carried out by two families of metalloproteinases: A Disintegrin and Metalloproteinase with Thrombospondin motifs (ADAMTS) enzymes and Matrix Metalloproteinases (MMPs). nih.govnih.gov
Cleavage by ADAMTS Enzymes (ADAMTS4, ADAMTS5)
ADAMTS enzymes, particularly ADAMTS4 (also known as aggrecanase-1) and ADAMTS5, are key proteases responsible for the specific cleavage of this compound in the central nervous system. nih.govnih.govnih.gov This cleavage is a critical event in the remodeling of the extracellular matrix and is implicated in processes such as neural plasticity and synaptogenesis. nih.govpatsnap.com
The primary cleavage site for ADAMTS enzymes on this compound is at the Glu³⁹⁵-Ser³⁹⁶ bond. nih.gov This cleavage generates a characteristic N-terminal fragment of approximately 55 kDa and a larger C-terminal fragment. nih.govresearchgate.net The generation of this 55 kDa fragment, which contains a unique C-terminal neoepitope (EAMESE in mice, EAVESE in rats), is often used as an indicator of ADAMTS activity. nih.govresearchgate.net Studies have shown that following events like excitotoxic lesions, there is a marked increase in the abundance of this ADAMTS-cleaved fragment, which is preceded by an elevation in ADAMTS1 and ADAMTS4 mRNA expression. nih.govnih.gov This suggests a direct link between increased ADAMTS activity and this compound processing during periods of neural remodeling. nih.gov Both the secreted and the GPI-anchored isoforms of this compound are substrates for ADAMTS-4 cleavage, yielding the same N-terminal fragment. frontiersin.orgnih.gov
Degradation by Matrix Metalloproteinases (MMPs)
In addition to ADAMTS enzymes, this compound is also a substrate for several Matrix Metalloproteinases (MMPs). nih.govreactome.org MMP-1, -2, -3, -7, -8, -10, and -13 have all been shown to degrade this compound. nih.gov These MMPs preferentially cleave the Ala³⁶⁰-Phe³⁶¹ bond within the central domain of the this compound core protein. nih.gov The cleavage by MMPs results in a distinct fragmentation pattern compared to that produced by ADAMTS enzymes. nih.gov
The degradation of this compound by MMPs is considered a significant factor in both the physiological turnover and the pathological breakdown of this proteoglycan. nih.gov The activity of MMPs can be influenced by various pathological conditions. For instance, in the context of Alzheimer's disease, while MMP protein levels may be elevated, the activity of these enzymes on this compound appears to be reduced, as indicated by lower levels of the MMP-derived this compound fragment. nih.gov
Table 2: Proteolytic Cleavage of this compound by ADAMTS and MMP Enzymes
| Enzyme Family | Specific Enzymes | Primary Cleavage Site | Key N-Terminal Fragment Size |
|---|---|---|---|
| ADAMTS | ADAMTS4, ADAMTS5 nih.govnih.gov | Glu³⁹⁵-Ser³⁹⁶ nih.gov | ~55 kDa nih.govnih.gov |
| MMPs | MMP-1, -2, -3, -7, -8, -10, -13 nih.gov | Ala³⁶⁰-Phe³⁶¹ nih.gov | Not specified |
Functional Implications of Specific this compound Fragments (N-terminal, C-terminal)
The proteolytic cleavage of this compound is not merely a degradative process but rather a mechanism for generating bioactive fragments with distinct functional properties. nih.gov The N-terminal and C-terminal fragments of this compound exhibit different activities compared to the full-length protein.
The N-terminal fragment of this compound, with a molecular weight of approximately 50-55 kDa, has been shown to play a significant role in promoting glioma cell motility. nih.govnih.gov Studies have demonstrated that this fragment, but not the full-length or uncleavable forms of this compound, can enhance cell adhesion and dispersion. nih.gov This pro-adhesive and pro-motility effect is mediated, at least in part, through the interaction of the N-terminal fragment with fibronectin. nih.gov Co-immunoprecipitation assays have confirmed that fibronectin specifically associates with the N-terminal cleavage product of this compound, and this interaction is crucial for the observed increase in cell motility. nih.gov
In contrast, the C-terminal fragment of this compound does not appear to share the cell adhesion-promoting properties of its N-terminal counterpart. nih.gov The proteolytic separation of the N-terminal and C-terminal domains, therefore, represents a critical step in unmasking the functional activities of this compound that are relevant to glioma progression. nih.gov
The cleavage of this compound and the subsequent generation of these fragments are integral to the remodeling of the extracellular matrix, which can "loosen" the matrix structure and facilitate processes like neurite outgrowth and synaptic plasticity. researchgate.net
Role in Extracellular Matrix Assembly and Organization
This compound is a structural component of specific ECM structures in the brain, contributing to their assembly and organization. bmbreports.orgresearchgate.net
Integration within Perineuronal Nets (PNNs)
This compound is an integral component of perineuronal nets (PNNs), which are specialized ECM structures that enwrap the cell bodies and neurites of certain neurons, particularly fast-spiking inhibitory parvalbumin-expressing (PV+) GABAergic interneurons. patsnap.combmbreports.orgmdpi.commdpi.com PNNs are crucial regulators of synaptic plasticity and neuronal excitability. mdpi.com this compound co-assembles with its interaction partners in PNN-like structures. nih.govresearchgate.net While PNNs typically surround neuronal somata and contacting synaptic terminals, this compound is also expressed mainly in the perisynaptic space tightly associated with both pre- and postsynaptic membranes. nih.gov this compound-containing PNNs can be broadly distributed across the brain. researchgate.net
Contribution to Perisynaptic Extracellular Matrix Architecture
This compound is a key proteoglycan in the perisynaptic ECM, the matrix surrounding synapses. researchgate.netbiorxiv.orgnih.gov This perisynaptic ECM forms a meshwork based on a hyaluronan backbone, onto which CSPGs like this compound, aggrecan, versican, and neurocan (B1175180) are assembled with glycoproteins and link proteins. researchgate.netnih.gov this compound is a major component of the mature rodent ECM and is mainly located in the perisynaptic space closely associated with the pre- and postsynaptic membrane. researchgate.netnih.gov This specific spatial arrangement suggests that this compound influences synaptic transmission. nih.gov this compound also contributes to the specialized this compound-containing matrix at the axon initial segment (AIS), a critical region for action potential initiation. researchgate.netrupress.org Neurofascin-186 (NF-186) is involved in assembling and linking the this compound-based AIS ECM to the intracellular cytoskeleton. rupress.org
Interactions with Hyaluronan and Other ECM Components
This compound interacts with other components of the ECM to form complex meshworks. Like other lecticans (aggrecan, neurocan, and versican), this compound contains an N-terminal globular domain that binds to hyaluronan (HA), a major organizing polysaccharide in the brain ECM. bmbreports.orgresearchgate.netmdpi.comunl.educambridge.orgfrontiersin.org This interaction with HA forms the backbone of the neural ECM and PNNs. bmbreports.orgmdpi.commdpi.comfrontiersin.org this compound also possesses a C-terminal domain that interacts with other ECM molecules or adhesion molecules on the cell surface. researchgate.net For instance, this compound binds with tenascin-R (TN-R) via its fibronectin III domain. unl.edu The presence of TN-R and phosphacan at nodes of Ranvier is normally this compound-dependent. nih.gov this compound can cross-link ECM components by binding HA via its N-terminal domain and other ECM molecules, such as TNR, via its C-terminus. researchgate.net this compound's core protein also has cell surface binding sites, independent of hyaluronan, which recognize its C-terminal portion. nih.gov
This compound's structure includes an N-terminal globular domain (G1) that binds to HA, a central region with potential chondroitin sulfate (CS) attachment sites, and a C-terminal globular domain (G3) that interacts with other ECM molecules. researchgate.netresearchgate.netmdpi.com
Here is a table summarizing key interactions of this compound within the ECM:
| Interaction Partner | This compound Binding Domain | Location/Context | Source(s) |
| Hyaluronan (HA) | N-terminal globular (G1) | PNNs, Perisynaptic ECM | bmbreports.orgresearchgate.netmdpi.comunl.educambridge.orgfrontiersin.org |
| Tenascin-R (TN-R) | C-terminal fibronectin III | PNNs, Nodes of Ranvier | unl.edunih.gov |
| Other ECM molecules | C-terminal globular (G3) | Perisynaptic ECM | researchgate.net |
| Cell Surface | C-terminal core protein | Astrocytes, Neural Cell Lines | nih.gov |
Modulation of Neuronal Plasticity and Synaptic Transmission
This compound is implicated in a multitude of physiological plasticity processes in the brain and is suggested to play a crucial role in mediating synaptic plasticity and transmission. researchgate.netnih.gov
Regulation of Synaptic Stability and Activity
This compound plays an essential role in the stabilization of synaptic contacts and the control of synaptic activity. researchgate.net PNNs, which contain this compound, restrict synaptic plasticity by maintaining synaptic stability. frontiersin.orgfrontiersin.org this compound can regulate simultaneously cellular and synaptic forms of plasticity. frontiersin.orgresearchgate.net
This compound influences synaptic transmission. nih.gov In the auditory nervous system, this compound plays a role in fast synaptic transmission, supported by knockout mouse studies. researchgate.netresearchgate.net At the calyx of Held synapses, loss of this compound results in altered dynamics in synaptic transmission, potentially due to changes in the organization of presynaptic calcium channels. frontiersin.org this compound specifically helps to attain high-speed synaptic transmission, likely by establishing structurally and functionally separated subsynaptic compartments and regulating transmitter and vesicle recycling. nih.gov
This compound regulates synaptic activity in parvalbumin-positive cells by modulating the localization of potassium channels and AMPA receptors. frontiersin.orgresearchgate.net Alterations in the sulfate state and splicing of this compound have also been suggested to be related to neuroplastic changes. researchgate.netresearchgate.net Proteolytic cleavage of this compound by enzymes like ADAMTS-4 and ADAMTS-5 can lead to disintegration of the cell-ECM meshwork, allowing structural changes in synaptic wiring and functional connectivity alterations. frontiersin.orgbiorxiv.org This controlled proteolytic cleavage is a mechanism for activity-dependent ECM remodeling that supports structural synaptic plasticity. biorxiv.org
Influence on Long-Term Potentiation
This compound influences long-term potentiation (LTP), a form of synaptic plasticity crucial for learning and memory. nih.gov this compound-deficient mice display impaired hippocampal CA1 LTP. nih.govnih.govresearchgate.net While the initial potentiation may be similar, the maintenance of LTP is significantly reduced in the absence of this compound. nih.govnih.gov This suggests that this compound is important for the persistence of potentiated synaptic responses. nih.govnih.gov The exact cause for the LTP defect in this compound-deficient mice is thought to be complex and not due to obvious impairments in basic excitatory or inhibitory synaptic transmission. nih.govnih.gov One hypothetical explanation is that ECM components like this compound act as low-affinity receptors for growth factors and cytokines known to influence LTP duration. nih.gov Studies have shown that interfering with this compound function in hippocampal slices can impair LTP maintenance. nih.gov Furthermore, activity-induced cleavage of this compound is triggered during chemical LTP and is dependent on NMDA receptors and astrocytes. biorxiv.org Interfering with this cleavage prevents the formation of new dendritic protrusions, suggesting its importance for structural plasticity, although it may not impact early LTP. biorxiv.org
Here is a table summarizing the influence of this compound on Long-Term Potentiation:
| Condition | Effect on Hippocampal CA1 LTP Maintenance | Source(s) |
| This compound Deficiency | Significantly impaired | nih.govnih.govresearchgate.net |
| Interfering with this compound | Impaired | nih.gov |
| Interfering with Activity-Induced this compound Cleavage | Does not impact early LTP, prevents structural plasticity | biorxiv.org |
Impact on Presynaptic and Postsynaptic Element Dynamics
This compound plays a crucial role in mediating synaptic plasticity and transmission. researchgate.netresearchgate.net It is a key proteoglycan in the perisynaptic ECM. researchgate.net this compound is primarily located in the perisynaptic space, closely associated with both the pre- and postsynaptic membranes. researchgate.netnih.gov
Studies at the calyx of Held synapse in the auditory brainstem have demonstrated the impact of this compound on synaptic transmission dynamics. researchgate.netnih.gov In this compound-deficient mice, the speed of pre-to-postsynaptic action potential transmission was reduced, and the duration of both pre- and postsynaptic action potentials increased. researchgate.netnih.govnih.gov The absence of this compound also led to a reduction in presynaptic vGlut1 and ultrastructural changes in the perisynaptic space. researchgate.netnih.govnih.gov These findings suggest that this compound is essential for the functionality of high-speed synaptic transmission. researchgate.netnih.govnih.gov
This compound is also essential for the correct alignment of presynaptic voltage-gated calcium channels (VGCCs) in front of the postsynaptic density, which are critical for regulating glutamate (B1630785) release. researchgate.netfrontiersin.org In cochlear inner hair cell synapses, a deficiency in this compound results in a misalignment of presynaptic calcium channels. researchgate.netfrontiersin.org
Furthermore, this compound influences synaptic plasticity by regulating the localization of AMPA receptors in parvalbumin-positive (PV+) interneurons. researchgate.netnih.gov
Gating of Parvalbumin-Positive Interneuron Function
This compound is a critical regulator of the plasticity of parvalbumin-positive (PV+) interneurons. researchgate.netnih.gov These interneurons are often surrounded by PNNs, of which this compound is a major component. researchgate.netbiorxiv.orgresearchgate.net this compound simultaneously controls both cellular and synaptic forms of plasticity in PV+ cells. researchgate.netnih.gov It achieves this by regulating the localization of potassium channels and AMPA receptors. researchgate.netnih.gov By modulating this compound levels, experience can introduce specific molecular and cellular modifications in PV+ cells that are necessary for learning and memory. researchgate.netnih.gov This suggests a molecular mechanism through which this compound, as a PNN protein, dynamically gates PV+ interneuron function, facilitating appropriate behavioral responses to experience. researchgate.netnih.gov
Data Table: Impact of this compound Deficiency on Synaptic Transmission at the Calyx of Held
| Parameter | Wild-type Mice | This compound-Deficient Mice | Observation | Source |
| Speed of pre-to-postsynaptic AP transmission | Normal | Reduced | Significant increase in transmission delay | researchgate.netnih.gov |
| Duration of pre- and postsynaptic APs | Normal | Increased | Prolongation of APs | researchgate.netnih.gov |
| Reliability of signal transmission | Normal | Not affected | Reliability maintained | researchgate.netnih.gov |
| Presynaptic vGlut1 expression | Normal | Reduced | Accompanied changes in signal dynamics | researchgate.netnih.gov |
| Size of subsynaptic cavities | Normal | Reduced | Accompanied changes in signal dynamics | researchgate.netnih.gov |
Involvement in Neurite Outgrowth and Axonal Guidance
This compound is involved in the modulation of axonal outgrowth and post-lesion plasticity. researchgate.netresearchgate.net
Inhibition of Neurite Outgrowth
Purified this compound has been shown to inhibit neurite outgrowth from cerebellar granule neurons in vitro. nih.govjneurosci.orgnih.gov This inhibitory activity requires the presence of chondroitin sulfate chains. nih.govnih.gov this compound, presented on the surface of neuroglial sheaths, may control the outgrowth of dendrites and axons into maturing cerebellar glomeruli. nih.govjneurosci.orgnih.gov This suggests that this compound may prevent the infiltration of excess numbers of dendrites and axons once a sufficient number have formed synapses. jneurosci.org The cell surface binding of this compound may be a general mechanism for restricting the distribution of its neurite outgrowth inhibitory activities to specific developmental sites. nih.govjneurosci.org
Immobilized this compound is not permissive for neurite outgrowth of tectal cells. biologists.com However, in the presence of tenascin-R (TN-R), neurite outgrowth is strongly induced. biologists.com TN-R can cooperate with this compound to induce attachment and neurite outgrowth, possibly by forming a bridge between the this compound substrate and contactin (B1178583) 1 on the neuronal surface. biologists.com This indicates a complex interplay between ECM molecules in regulating neurite growth.
Role in Axonal Outgrowth and Post-Lesion Plasticity
This compound has been implicated in regulating neurite outgrowth and axon regeneration. researchgate.net The proteolytic cleavage of the this compound core protein may alter the extracellular environment, making it more permissive for neural plasticity. nih.gov Changes in this compound expression and turnover have been observed after lesions, associated with the loss and subsequent reinnervation of the outer molecular layer of the dentate gyrus. nih.gov Increased deposition of this compound, expressed by reactive glia, is observed at the lesion site after injury. nih.gov This suggests a regulatory function for the proteolytic turnover of this compound in neural plasticity following injury. nih.gov
In the context of traumatic brain injury (TBI), reactive astrocytes and their production of CSPGs, including this compound, contribute to the formation of glial scars, which can impede axon regeneration in the peri-injured area. dovepress.com However, the role of CSPGs and glial scars is complex, as they also provide a protective barrier and can influence the inflammatory response and ionic environment. d-nb.info Studies have shown increased expression of this compound in the damaged region after controlled cortical impact (CCI). dovepress.com
Contribution to Central Nervous System Development and Maturation
This compound is involved in CNS development, cell migration, and maturation. researchgate.netlu.se
Role in CNS Development, Cell Migration, and Maturation
This compound is a nervous system-specific CSPG that is one of the most abundant in the adult brain. nih.govnih.gov Its expression starts during late embryonic development and continues throughout adulthood, increasing significantly after birth and reaching a plateau in maturity. nih.govlu.se this compound is synthesized by astrocytes and is found in close association with the surface of astrocytes that form neuroglial sheaths. nih.govjneurosci.orgnih.gov
This compound expression coincides with the maturation of cerebellar glomeruli. nih.govjneurosci.orglu.se It is suggested to play a crucial role in the maturation of the mossy fiber system in the cerebellum. nih.govjneurosci.orglu.se While this compound-deficient mice show normal brain anatomy, alterations in the expression of other proteoglycans like neurocan can be detected. lu.se Perineuronal nets form in these mice but may appear less prominent. lu.se
This compound has been suggested to play an important structural role based on its interaction with tenascin R and its presence in PNNs. nih.govlu.se These PNNs are thought to be a repulsive barrier that can prevent the formation of new synapses, contributing to the maturation and stabilization of the neuronal network. nih.govlu.se
Furthermore, in vivo experiments have indicated a role for a this compound fragment in modulating cell migration, as glioma cells overexpressing it showed increased invasiveness. nih.govlu.se The processing of this compound appears to be important for the regulation of cell migration. nih.govlu.se this compound is also expressed by neurons. bmbreports.org
Data Table: this compound Expression During Brain Development
| Developmental Stage | This compound Expression Level | Notes | Source |
| Embryonic Day 14 (Mouse) | Starts | Expression begins | lu.se |
| After Birth (Mouse) | Increases Significantly | Continued increase | lu.se |
| Around 150 Days Postnatal | Reaches a Plateau | Mature expression levels | lu.se |
| Developing Brain (Zebrafish) | Lower | Relative to adult brain | biorxiv.org |
| Adult Brain (Zebrafish) | Higher (3-fold enriched) | Relative to developing brain; net-like structures observed | biorxiv.org |
| Postnatal Week 3 (Rat Cerebellum) | Predominant in protoplasmic islet | Coincides with maturation of glomeruli | nih.govjneurosci.org |
This compound: Influence on Mossy Fiber System Maturation in Cerebellum
This compound, a member of the lectican family of chondroitin sulfate proteoglycans (CSPGs), is a prominent component of the brain's extracellular matrix (ECM). It is particularly noted for its specific expression within the central nervous system. This compound plays diverse roles in neural systems, including contributing to the structural organization of the ECM and influencing neuronal plasticity and circuit development.
Physiological Functions of Brevican in Neural Systems
Influence on Neural Circuit Development
During neural circuit development, the precise formation and maturation of synaptic connections are critical. The ECM, including CSPGs like this compound, plays a significant role in regulating these processes by providing structural support and modulating cell-cell interactions and neurite guidance.
This compound has been specifically implicated in the maturation of the mossy fiber system within the cerebellum. The mossy fibers are a major excitatory input to the cerebellar cortex, synapsing onto granule cells within specialized structures called cerebellar glomeruli, located in the internal granular layer.
Research utilizing the rat cerebellar cortex as a model system has provided key insights into this compound's role in this process. Immunoreactivity for this compound is observed predominantly in the protoplasmic islet within the internal granular layer after the third postnatal week. nih.govuniprot.orgcaltagmedsystems.co.uk This temporal expression pattern coincides with the period of maturation of cerebellar glomeruli. nih.govuniprot.org
Immunoelectron microscopy studies have revealed that this compound is localized in close association with the surface of astrocytes that ensheath these cerebellar glomeruli. nih.govuniprot.org Further investigation using in situ hybridization has demonstrated that this compound is synthesized by these astrocytes themselves. nih.govuniprot.org In primary cultures of cerebellar astrocytes, this compound is detected on the surface of these cells. nih.govuniprot.org
A crucial finding regarding this compound's function in this context is its inhibitory effect on neurite outgrowth. Purified this compound has been shown to inhibit neurite outgrowth from cerebellar granule neurons in vitro. nih.govuniprot.org This inhibitory activity is dependent on the presence of chondroitin (B13769445) sulfate (B86663) chains attached to the this compound core protein. nih.govuniprot.org
These observations suggest a significant role for this compound, strategically positioned on the surface of neuroglial sheaths bordering the glomeruli, in controlling the infiltration of dendrites and axons from surrounding granule neurons into the maturing glomeruli. nih.govuniprot.org Its late appearance during cerebellar development is consistent with the hypothesis that this compound may act to restrict the entry of neurites once a sufficient number have entered and formed synapses with mossy fibers, thereby contributing to the structural organization and maturation of the glomeruli. nih.gov
Brevican in Central Nervous System Pathophysiology
Role in Neurodegenerative Disorders
Alzheimer's Disease Pathology and Synaptic Dysfunction
The deposition of amyloid plaques and neurofibrillary tangles are hallmarks of Alzheimer's disease (AD). ucl.ac.uknih.gov The brain ECM, including this compound, can be affected by these pathological processes. nih.gov While decreased this compound levels have been reported in vascular dementia (VaD), the status of this compound in AD, especially in cases with concomitant cerebrovascular disease (CeVD), has been less clear. mdpi.comnih.gov
Studies have suggested that synaptic loss in AD is associated with a loss of this compound activity. mdpi.com this compound is a major component of axonal coats, which are tiny, isolated ring-like structures around synapses that are not embedded in PNNs. mdpi.com These structures provide a local scaffold for individual synapses. mdpi.com The selective loss of this compound in these perisynaptic matrices has been observed in the human hippocampus and in relevant transgenic mouse models. mdpi.com
Research indicates that this compound is an important component of PNNs, which are suggested to be involved in synaptic plasticity and neuroprotection. nih.gov There is evidence of altered expression and cleavage of this compound in relation to AD and neurodegeneration. nih.gov The ADAMTS4-cleaved this compound fragment is positively correlated with increased ADAMTS4 gene expression and synaptic loss in the dentate gyrus. nih.gov
While PNNs largely resist decomposition in AD and may protect neurons from degeneration, the loss of this compound is associated with the loss of synapses. nih.gov
Vascular Dementia and Cerebrovascular Disease Context
Vascular dementia (VaD) is the second leading cause of dementia after AD and is caused by reduced cerebral blood flow to the brain. ucl.ac.uk VaD is associated with cerebrovascular diseases (CeVD). researchgate.net Decreased this compound levels have been reported in the cerebrospinal fluid (CSF) of individuals with VaD, but not consistently in AD, highlighting its potential association with CeVD. mdpi.comucl.ac.uk
Studies investigating serum this compound levels in elderly cohorts with cognitive impairment have explored its association with neuroimaging measures of CeVD, including white matter hyperintensities (WMHs), lacunes, cortical infarcts, and cerebral microbleeds. researchgate.netmdpi.comnih.gov Findings suggest that this compound deficits may play a role in early cerebrovascular damage in individuals at risk of developing dementia. researchgate.netmdpi.comnih.gov Specifically, lower serum this compound levels were associated with higher CeVD burden in cognitively impaired no dementia (CIND) participants. researchgate.netmdpi.comnih.gov Among the CeVD subtypes assessed, elevated WMH burden was associated with lower this compound levels. mdpi.comnih.gov
The decrease in CSF concentrations of this compound peptides in the VaD group compared to controls and AD patients suggests that this compound degradation is enhanced in VaD. ucl.ac.uk Increased levels of matrix metalloproteinases (MMPs) in brain tissues from VaD patients might explain the decreased CSF concentrations of this compound peptides, as MMPs cleave this compound. ucl.ac.uk The lower correlations of this compound peptides in the VaD group compared to controls and AD patients indicate that this compound proteolytic processing is dysregulated in VaD. ucl.ac.uk this compound peptides have been suggested as potential diagnostic biomarkers for VaD, with the ability to differentiate VaD from AD. ucl.ac.uk
Data from a study on serum this compound in an elderly cohort with cognitive impairment and dementia is presented below:
| Participant Group | Serum this compound Levels | Association with CeVD Burden | Association with WMH Burden |
| Cognitively Impaired No Dementia (CIND) | Lower with higher CeVD researchgate.netmdpi.comnih.gov | Significant researchgate.netmdpi.comnih.gov | Significant mdpi.comnih.gov |
| Alzheimer's Disease (AD) | Not consistently decreased mdpi.comnih.gov | Not specified in source mdpi.comnih.gov | Not specified in source mdpi.comnih.gov |
| Vascular Dementia (VaD) | Decreased CSF levels ucl.ac.uk | Not specified in source ucl.ac.uk | Not specified in source ucl.ac.uk |
Amyotrophic Lateral Sclerosis and Motor Neuron Environment
Amyotrophic lateral sclerosis (ALS) is a neurodegenerative disorder characterized by the progressive loss of motor neurons. nih.govdntb.gov.uawikipedia.org While the picture is less clear than in other conditions, studies in animal models of ALS have revealed that a non-permissive microenvironment for regeneration forms around affected motor neurons. nih.gov In the lesion area in the adult spinal cord of a rat ALS model, this microenvironment was shown to contain accumulations of CSPGs, including neurocan (B1175180) and versican. nih.gov
Studies investigating this compound in the context of ALS have examined its levels and fragments in CSF. Total this compound concentrations in serum and CSF did not differ between groups in one study. nih.gov However, the presumably intracellularly generated 150 kDa C-terminal neurocan fragment was significantly increased in ALS compared to other groups, and this group showed the highest correlation between cleaved and total neurocan in the CSF. nih.gov These findings suggest an ALS-specific pattern of brain ECM remodeling, which may contribute to new diagnostic approaches for this disorder. nih.gov
Contribution to Neurological Conditions
Epilepsy and Neural Excitability
Epilepsy is a neurological disorder characterized by abnormal synchronized firing of neurons due to an imbalance between excitatory and inhibitory neurotransmission. nih.govnih.gov The ECM, including this compound, plays a critical role in controlling the brain's excitability. nih.govnih.gov
This compound is essential for the formation and maintenance of PNNs, which regulate synaptic stability and plasticity. patsnap.comnih.gov Experimental disruption of the ECM decreases the excitability of fast-spiking interneurons and thus inhibitory drive. nih.gov this compound and tenascin regulate the localization of voltage-gated potassium and sodium channels, respectively, influencing neuronal excitability. nih.gov
Studies have shown that enhancing this compound levels can stabilize PNNs, potentially reducing abnormal neural activity and preventing seizures. patsnap.com Conversely, in this compound knockout animals, interneurons have higher excitability. uni-halle.de The decreased this compound could raise the excitability of interneurons and lead to synchronous firing and seizures. uni-halle.de In mouse models of epilepsy, the amount of this compound negatively correlates with the frequency of seizures, reinforcing the link between the ECM state and the epileptic phenotype. uni-halle.de
In histochemical analyses of postsurgical specimens from focal cortical dysplasia patients with a high seizure burden, a complete reorganization of the ECM was reported with reduced this compound expression. nih.gov
Data from mouse models of epilepsy suggests a correlation between this compound levels and seizure properties:
| Mouse Model | This compound Levels | Seizure Frequency |
| Bassoon mutants with strong epileptic phenotype | Decreased uni-halle.de | Higher uni-halle.de |
| This compound KO animals | Decreased uni-halle.de | Higher interneuron excitability uni-halle.de |
Schizophrenia and Neural Connectivity Disruptions
Schizophrenia is a complex brain disorder associated with deficits in synaptic connectivity and plasticity. patsnap.comnih.gov Emerging evidence points to the involvement of the brain ECM in the pathophysiology of schizophrenia. nih.gov
This compound, as a component of PNNs, is involved in regulating synaptic stability and plasticity. patsnap.comnih.gov Abnormalities affecting several ECM components, including CSPGs like this compound, have been described in individuals with schizophrenia. nih.gov Specifically, a number of human post-mortem brain studies have revealed a disease-specific reduction in the density of PNNs and altered expression of genes that regulate PNNs and ECM in key brain structures associated with schizophrenia. nih.gov
Disruption of PNN formation during development may lead to a failure to stabilize successful sets of neural connections and complete maturation of selective neuronal populations, including those expressing parvalbumin (PV), which are critical for the integrity of various higher brain functions. nih.govnih.govfrontiersin.org this compound is expressed by immature oligodendrocytes during early postnatal life, coinciding with the phase where these cells ensheath axon fibers, and is present at the nodes of Ranvier on myelinated axons in the adult CNS. nih.gov Abnormalities affecting the nodes of Ranvier have been reported in schizophrenia. nih.gov
By modulating this compound levels, it may be possible to restore some degree of neural stability and potentially improve symptoms in schizophrenia. patsnap.com Perineuronal net dysfunction in schizophrenia may also drive changes in GABAergic cell function leading to network dysfunction, as normal PNN expression regulates the excitability of PV cells. frontiersin.org
Traumatic Brain Injury and Extracellular Matrix Remodeling
Traumatic brain injury (TBI) leads to structural rearrangement of the brain ECM, involving changes in matrix composition, activation of proteases, and deposition of CSPGs by reactive astrocytes researchgate.net. Studies in human TBI patients have investigated the dynamics of this compound levels and their proteolytic fragments in cerebrospinal fluid (CSF) and serum nih.govresearchgate.netresearchgate.netresearchgate.netgu.se. Altered levels of this compound have been observed in brain injury models nih.govresearchgate.net. Specifically, altered levels of this compound and neurocan, another ECM proteoglycan, have been found in these models, though their proteolytic processing in human TBI was less explored until recently nih.govresearchgate.net.
Research indicates that the majority of CSF concentrations of this compound peptides significantly decrease in TBI patients compared to control groups, while ADAMTS-like activity increases nih.govresearchgate.net. This suggests that the decreased CSF concentrations of this compound peptides in TBI are associated with increased degradation by ADAMTS enzymes nih.govresearchgate.net. Furthermore, studies have shown that the N- and C-terminal parts of this compound are differentially regulated following TBI nih.gov. Increased concentrations of this compound in CSF have been correlated with unfavorable outcomes in TBI patients, suggesting its potential as a biomarker for outcome prediction gu.seresearchgate.net. Two C-terminal this compound peptides have shown strong correlation with unfavorable outcome of TBI patients (rho = 0.85–0.93, p ≤ 0.001) nih.govresearchgate.net. CSF this compound levels have also been observed to decrease gradually over time post-injury researchgate.net.
Data on CSF this compound peptide concentrations and ADAMTS-like activity in TBI patients compared to a control group (idiopathic normal pressure hydrocephalus, iNPH) illustrate these findings:
| Analyte | TBI Patients (Mean ± SEM) | iNPH Patients (Mean ± SEM) | p-value |
| This compound Peptides (CSF) | Decreased | Higher | ≤ 0.002 |
| ADAMTS-like activity (CSF) | Increased | Lower | < 0.0001 |
These findings highlight the dynamic changes in this compound and ECM remodeling following TBI and suggest the potential utility of this compound fragments as markers associated with clinical outcome nih.govresearchgate.netresearchgate.net.
Cerebral Small Vessel Diseases
Cerebral small vessel diseases (CSVDs) are a spectrum of disorders affecting the small blood vessels in the brain and are considered a major risk factor for vascular cognitive impairment frontiersin.orgnih.gov. Dysregulated ECM is hypothesized to be linked to CSVDs and their associated proteolytic fragmentation frontiersin.orgnih.gov.
Studies have investigated the status of this compound in the context of CSVD. In a cohort of elderly individuals with cognitive impairment, serum this compound levels were measured and their associations with neuroimaging markers of CSVD, including white matter hyperintensities (WMHs), lacunes, cortical infarcts, and cerebral microbleeds, were analyzed mdpi.comresearchgate.net. While total this compound concentrations in serum and CSF did not differ significantly between CSVD patients and controls in one study, another study found a significant reduction in serum this compound levels in participants with higher CSVD burden compared to those with lower CSVD burden (p = 0.006) mdpi.comresearchgate.netfrontiersin.orgnih.gov.
Specifically, among the assessed CSVD subtypes, only elevated WMH burden was negatively associated with lower serum this compound levels (OR = 2.7; 95% CI = 1.3–5.5) mdpi.comresearchgate.net. This suggests that this compound deficits may play a role in early cerebrovascular damage in individuals at risk of developing dementia, particularly those with white matter lesions mdpi.comresearchgate.net. Decreased this compound levels have also been reported in the cerebrospinal fluid of patients with vascular dementia (VaD) but not Alzheimer's disease (AD), highlighting its potential associations with cerebrovascular disease mdpi.comresearchgate.net.
Data on serum this compound levels in cognitively impaired participants stratified by CSVD burden:
| CSVD Burden | Serum this compound Levels | p-value |
| Higher | Lower | 0.006 |
| Lower | Higher | - |
These findings suggest an involvement of this compound alterations in the early stages of cerebrovascular pathology, particularly in the context of white matter lesions mdpi.comresearchgate.net.
Involvement in Spinal Cord Injury and Central Nervous System Regeneration Failure
Spinal cord injury (SCI) leads to a complex cascade of events, including significant remodeling of the ECM, which contributes to the failure of axonal regeneration in the CNS nih.govresearchgate.netjneurosci.org. CSPGs, including this compound, are key components of this altered ECM and are known to inhibit neurite outgrowth in vitro nih.govresearchgate.netjneurosci.org.
Upregulation and Deposition Patterns Post-Injury
Following SCI, this compound is significantly upregulated in the injured spinal cord parenchyma surrounding the lesion site nih.govresearchgate.netjneurosci.orgresearchgate.net. Studies in rat models of SCI have shown that this compound immunolabeling increases within days after injury, peaks at approximately 2 weeks, and its expression persists for at least 2 months researchgate.netnih.govresearchgate.netresearchgate.net. This temporal expression pattern is distinct from other CSPGs like neurocan and versican, which are also upregulated but may wane at earlier time points nih.govresearchgate.netresearchgate.net. While neurocan and this compound are expressed near the lesion, phosphacan and versican are found further away researchgate.net. In contrast, in severe spinal contusion injuries, this compound can be sharply reduced at the injury site while remaining unchanged in distal segments nih.gov. However, other studies indicate increased this compound staining intensity throughout spared white and gray matter regions surrounding the lesion site after contusion injury nih.gov.
Temporal expression patterns of CSPGs post-SCI:
| CSPG | Onset of Upregulation | Peak Expression | Duration of Elevation |
| This compound | Within days | 2 weeks | At least 2 months |
| Neurocan | Within days | 2 weeks | 4 weeks |
| Versican | Within days | 2 weeks | 4 weeks |
| Phosphacan | Decreased initially | 2 months | Elevated at 8 weeks |
Note: This table summarizes findings from multiple sources and represents general trends observed in animal models.
This sustained upregulation and deposition of this compound contribute to the altered ECM environment post-SCI nih.govresearchgate.netresearchgate.net.
Contribution to Non-Permissive Environment for Axonal Regeneration
The increased expression of CSPGs, including this compound, at the site of SCI is believed to restrict axonal regeneration nih.govresearchgate.netjneurosci.org. These molecules contribute to the inhibitory barrier that prevents axons from extending through the lesion site jneurosci.orgnih.gov. In vitro studies demonstrate the potential of CSPGs to restrict neurite outgrowth, and it is believed that they also inhibit axonal regeneration in vivo after CNS injury nih.govresearchgate.net.
Despite this inhibitory milieu, some studies suggest that axonal regeneration can occur through regions of CSPG deposition, indicating a balance between permissive and inhibitory signals jneurosci.org. However, direct evidence for a growth-inhibitory role of this compound and neurocan in vivo has been explored in studies using genetically deficient mice oup.com. Rhizotomy in mice deficient in both neurocan and this compound did not result in a significant increase in sensory fiber regeneration through the dorsal root entry zone (DREZ) compared to controls oup.com. However, when a conditioning peripheral nerve lesion was performed at a delayed time point post-rhizotomy, the growth of a subpopulation of sensory axons across the DREZ was facilitated in neurocan/brevican-deficient mice, but not in control animals oup.com. This suggests that neurocan and/or this compound contribute to the non-permissive environment several weeks after the lesion and that reducing their levels can facilitate regeneration when combined with enhanced intrinsic growth capacity of neurons oup.com.
Interaction with Glial Scar Formation
Reactive astrocytes are a major source of CSPG production after SCI, contributing to the formation of the glial scar researchgate.netresearchgate.net. The glial scar is a physical and chemical barrier that impedes axonal regeneration researchgate.netaacrjournals.org. This compound, along with other CSPGs like neurocan and phosphacan, is synthesized and secreted by hypertrophied astrocytes located within the area of trauma researchgate.net. While neurocan co-localizes with GFAP-positive reactive astrocytes, indicating them as a source, the specific cellular sources of this compound in the glial scar also include reactive astrocytes researchgate.netresearchgate.net. The deposition of these CSPGs within the glial scar creates an environment that is non-permissive for axonal growth researchgate.netaacrjournals.org.
This compound in Neoplastic Processes: Glioma Invasion and Progression
Malignant gliomas are the most common and deadly primary brain tumors, characterized by their aggressive infiltration and invasion of the surrounding neural tissue nih.govnih.govohiolink.edu. The unique composition of the ECM in the glioma tumor microenvironment plays a significant role in facilitating this invasion nih.govnih.gov. This compound is a conspicuous component of the glioma tumor microenvironment and is highly overexpressed in gliomas compared to normal brain tissue nih.govaacrjournals.orgnih.govnih.govfrontiersin.orgmdpi.comresearchgate.netnih.gov. Its expression in these tumors significantly contributes to tumor invasiveness and aggressiveness nih.govnih.govnih.govnih.gov.
This compound is upregulated in glioma cells, and its expression correlates with tumor progression researchgate.netoup.com. Previous studies have demonstrated that upregulation and cleavage of this CNS-specific molecule promote glioma invasion nih.govjneurosci.org. This compound can be cleaved into an N-terminal fragment containing a hyaluronan-binding domain (HABD) and a C-terminal fragment jneurosci.org. Cleavage of this compound enhances the invasion of glioma cells frontiersin.org. The proteolytic processing of this compound by metalloproteases of the ADAMTS family is a necessary step in mediating its pro-invasive effect in glioma nih.gov. Specifically, ADAMTS-5 is overexpressed in glioblastoma (GBM) cells and degrades this compound, promoting cell invasion mdpi.com. An "uncleavable" mutant form of this compound is unable to enhance glioma cell invasion in vitro and tumor progression in vivo, highlighting the importance of cleavage nih.gov.
This compound knockdown inhibits the tumorigenicity of GBM cells, suggesting a crucial role for this compound in glioma progression nih.govfrontiersin.org. This compound plays roles in the pathological progression, aggressiveness, and lethality of tumors derived from human glioma initiating cells (GICs) and traditional glioma cell lines nih.gov. This compound expression is enriched in the GIC niche, promoting tumor cell infiltration nih.govmdpi.com. Studies have shown that this compound promotes glioma cell motility in vitro and in vivo ohiolink.eduresearchgate.netspringermedicine.com. The N-terminal fragment of this compound (B50) can act as a molecular mechanism to promote glioma cell motility through signaling pathways involving Src kinase and EGFR after binding to sulfatides (B1148509) ohiolink.edu.
Tumor-specific isoforms of this compound have been identified in human malignant gliomas aacrjournals.org. An underglycosylated isoform, named B/bΔg, is selectively upregulated in human gliomas but absent from normal adult brain and other neuropathologies, suggesting it may play a unique role in glioma progression and could be a potential diagnostic marker and cell surface target aacrjournals.org. This compound has also been identified as a potential "molecular zip code" for directing immune cells to target brain cancer cells, further highlighting its specific expression in the brain and its association with tumors scitechdaily.com.
Data on this compound expression in different brain tumor types:
| Tumor Type | This compound Expression |
| Malignant Glioma | Positive (overexpressed) researchgate.netnih.gov |
| Meningioma | Negative researchgate.netnih.gov |
| Pituitary Adenoma | Weakly-positive researchgate.netnih.gov |
Note: This table is based on immunohistochemistry staining results. researchgate.netnih.gov
The evidence strongly supports a role for this compound in promoting glioma invasion and progression, making it a potential target for therapeutic intervention nih.govohiolink.edunih.govmdpi.comnih.govspringermedicine.com.
Interactions with Neuroinflammatory Pathways
This compound, a chondroitin (B13769445) sulfate (B86663) proteoglycan (CSPG) and a key component of the brain's extracellular matrix (ECM), particularly within perineuronal nets (PNNs), plays a significant role in the complex interplay between the ECM and neuroinflammation in the central nervous system (CNS). Neuroinflammatory processes, triggered by injury or disease, lead to substantial remodeling of the ECM, and this compound is directly involved in these alterations.
During neuroinflammation, the integrity and composition of the brain ECM undergo extensive changes. This can lead to a disturbed equilibrium between ECM production, deposition, cleavage, and clearance. This compound is a substrate for various matrix proteases, including a disintegrin and metalloproteinase with thrombospondin motifs (ADAMTS) family members, such as ADAMTS-4, and matrix metalloproteinases (MMPs) ucl.ac.uknih.gov. Proteolytic cleavage of this compound by these enzymes results in the generation of specific fragments, such as an N-terminal fragment of approximately 60 kDa and a C-terminal fragment ucl.ac.ukfrontiersin.org. This proteolytic processing is a dynamic and tightly controlled process essential for maintaining extracellular homeostasis, but it can become dysregulated during neuroinflammatory conditions frontiersin.org.
Neuroinflammation involves the activation and interaction of glial cells, primarily microglia and astrocytes. Both neurons and astrocytes express and produce this compound nih.govnih.govresearchgate.net. Studies have shown that microglia can actively remodel the ECM and contribute to the cleavage of this compound biorxiv.orgresearchgate.net. For instance, depletion of microglia has been observed to increase the expression of perisynaptic this compound in the hippocampus researchgate.netnih.gov. Furthermore, microglial matrix metalloproteinase-14 (MMP14) has been implicated in the remodeling of ECM proteins, including this compound biorxiv.org. Astrocytes, when challenged with cytokines like transforming growth factor beta (TGF-beta), can exhibit altered production and proteolytic processing of this compound, with TGF-beta treatment leading to an increase in intact this compound and a trend towards a decrease in ADAMTS-generated fragments nih.gov.
Changes in this compound levels and the presence of its cleavage products have been observed in the cerebrospinal fluid (CSF) and tissue in various neurological conditions with underlying neuroinflammatory components. These include epilepsy, vascular dementia (VaD), Alzheimer's disease (AD), and multiple sclerosis (MS) ucl.ac.ukfrontiersin.orgnih.govbmbreports.orgmdpi.comresearchgate.net. While some studies have reported conflicting data on total this compound levels in conditions like epilepsy, suggesting that inflammatory mechanisms common in such cases may severely affect both ECM cleavage and clearance, others highlight the potential of this compound peptides as biomarkers ucl.ac.ukfrontiersin.org. For example, correlations between this compound and neurocan peptides and CSF markers of neuronal injury, tangle pathology, and neuroinflammation (such as YKL40) have been noted in the context of vascular dementia ucl.ac.uk. The significant correlations of several this compound and neurocan peptides to the CSF/serum albumin ratio also suggest a potential link to blood-brain barrier (BBB) dysfunction, a core feature of VaD pathophysiology and a contributor to neuroinflammation ucl.ac.uknih.gov.
The proteolytic fragments of this compound may not only serve as indicators of ECM deconstruction but could also potentially act as damage-associated molecular patterns (DAMPs) that further influence inflammatory signaling frontiersin.organdrew-gaudet.com. The dysregulation of ECM proteases and subsequent proteolytic cleavage of this compound may contribute to neuroinflammation, endothelial or pericytic damage, and ultimately exacerbate neurodegeneration mdpi.com.
The table below summarizes some observed changes in this compound levels or processing in selected neuroinflammatory or related CNS conditions:
| Condition | Observed this compound Status | Source |
| Epilepsy | Conflicting data on total this compound levels (reduction vs. upregulation) in post-mortem tissue | frontiersin.org |
| ALS | No significant differences in total this compound levels in CSF compared to controls | frontiersin.org |
| Vascular Dementia (VaD) | Decreased this compound levels reported in CSF; peptides correlate with neuroinflammation markers | ucl.ac.ukmdpi.com |
| Alzheimer's Disease (AD) | CSF and serum levels of total this compound generally found to be unchanged; altered expression and cleavage in relation to AD and neurodegeneration suggested | frontiersin.orgmdpi.comnih.gov |
| Multiple Sclerosis (MS) | Upregulation of CSPGs, including this compound, reported around lesions | nih.govbmbreports.orgresearchgate.net |
| Traumatic Brain Injury (TBI) | Increased levels of this compound in CSF correlating with unfavorable outcomes | nih.gov |
| Microglia Depletion (in mice) | Increased expression of perisynaptic this compound in the hippocampus | researchgate.netnih.gov |
| Astrocytes + TGF-beta (in vitro) | Increased intact this compound, trend for decreased ADAMTS-generated fragments | nih.gov |
These findings underscore the intricate relationship between this compound, ECM remodeling, and the cellular and molecular processes of neuroinflammation in the CNS. Alterations in this compound expression, localization, and proteolytic processing are evident in various neuropathological states and are closely linked to the activity of glial cells and the broader inflammatory environment.
Research Methodologies and Experimental Approaches for Brevican Studies
In Vitro Model Systems
In vitro models provide a controlled environment to study the cellular and molecular aspects of brevican. These systems allow researchers to manipulate specific variables and observe the direct effects on cells.
Primary Neuronal and Glial Cell Cultures (e.g., Hippocampal, Astrocytic)
Primary cell cultures, derived directly from nervous tissue, are valuable tools for studying this compound's role in neuronal and glial function. Hippocampal and astrocytic cultures are particularly relevant given this compound's expression patterns in the brain.
Studies utilizing dissociated hippocampal primary cultures have shown that this compound expression resembles the in vivo pattern, with a significant upregulation of all isoforms during the second and third weeks in culture. nih.gov this compound is primarily synthesized by GFAP-positive astrocytes in these co-cultures and co-assembles with interaction partners in perineuronal net (PNN)-like structures on neuronal somata and neurites. nih.gov Both excitatory and inhibitory synapses are embedded within these this compound-containing PNNs, and axon initial segments are also densely covered by this compound. nih.gov These findings indicate that mature primary cultures can form PNNs, making them suitable for studying basic features of these extracellular matrix structures in vitro. nih.gov
Co-culture systems of primary embryonic hippocampal neurons and astrocytes have been used to investigate the interplay between different cell types and extracellular matrix components like this compound. lu.senih.gov Using a cell insert system to allow co-culture without direct membrane contact, researchers have combined wild-type and knockout cells in various permutations. lu.senih.gov In cultures where both neurons and astrocytes were deficient in this compound (among other ECM components), no this compound immunoreactivity was detected. lu.se However, when ECM-deficient neurons were co-cultivated with wild-type astrocytes, this compound expression was still visible, indicating astrocyte contribution. lu.se These co-culture studies have revealed that synapse formation and stabilization can be compromised when either neuronal or astrocytic populations, or both, are of mutant origin, and that the development of PNN structures is affected, with reduced size on knockout neurons. nih.gov Electrophysiological recordings in these co-cultures have shown a reduced frequency of miniature inhibitory and excitatory postsynaptic currents (mIPSCs and mEPSCs) in combinations involving knockout cells. nih.govjneurosci.org
Primary cultures of cerebellar astrocytes have also been used to study this compound. nih.gov In these cultures, this compound is detected on the surface of astrocytes. nih.gov Binding assays with exogenously added this compound have shown that primary astrocytes and several immortalized neural cell lines possess cell surface binding sites for the this compound core protein. nih.gov These binding sites recognize the C-terminal portion of the core protein and are independent of cell surface hyaluronan. nih.gov This suggests that this compound synthesized by astrocytes can be retained on their surface through interactions involving its core protein. nih.gov
Cell Line-Based Assays (e.g., Glioma Cell Lines)
Cell lines, particularly those derived from gliomas, offer a convenient and reproducible system for high-throughput screening and mechanistic studies related to this compound's role in cancer.
Glioma cell lines, such as CNS1 and U251MG, have been extensively used to investigate the function of this compound in tumor progression and invasion. nih.govnih.govaacrjournals.org Assays like the MTT assay are employed to assess cell viability and proliferation. nih.govaacrjournals.org Studies using CNS-1 rat glioma cells transfected with full-length this compound cDNA or its cleavage products have shown that while both full-length this compound and the N-terminal hyaluronan-binding domain (HABD) increased invasion in vitro using a Matrigel invasion assay, only the HABD increased invasion in vivo. aacrjournals.orgjneurosci.orgjneurosci.org This suggests a specific role for the cleaved fragment in promoting invasion. jneurosci.orgjneurosci.org
Wound healing assays and random migration assays are used to evaluate the motility of glioma cells. nih.gov Knockdown of this compound expression in glioma cell lines like U251 has been shown to significantly reduce spreading distance in random migration assays and inhibit migration ability in wound healing assays. nih.gov These in vitro findings support a role for this compound in promoting glioma cell motility. nih.gov
Cell line-based assays have also demonstrated that this compound expression is enriched in the glioma initiating cell (GIC) niche and is expressed by GICs in vitro. nih.gov While this compound knockdown reduces late-stage glioma tumor aggressiveness, it does not appear to alter the defining phenotypic properties of GICs in vitro, suggesting its primary role in later stages of progression. nih.gov
In Vivo Animal Models
In vivo animal models are crucial for studying the complex interactions of this compound within the whole organism and its impact on behavior and disease progression.
Genetically Modified Organisms (e.g., this compound-Deficient/Knockout Mice)
Genetically modified organisms, particularly this compound-deficient or knockout mice, are invaluable for understanding the physiological functions of this compound by observing the consequences of its absence.
Studies in knockout mice lacking this compound (among other ECM components) have shown altered PNN structures and modified numbers of excitatory and inhibitory synapses on hippocampal PNN-enwrapped neurons in vitro. frontiersin.orgbiorxiv.org In the visual cortex of quadruple knockout mice (deficient in this compound, neurocan (B1175180), tenascin-C, and tenascin-R), the number of PNNs is significantly reduced, and aggrecan is shifted to the surrounding neuropil. frontiersin.orgbiorxiv.org These mice also show a significant decrease in the number of parvalbumin-positive cells in the visual cortex. frontiersin.orgbiorxiv.org
This compound knockout mice have also been used to investigate its role in developmental myelination. Soluble this compound has emerged as an enhancer of developmental myelination in vivo, and its absence has been linked to remyelination deficits following immune-mediated damage in an experimental autoimmune encephalomyelitis (EAE) mouse model. researchgate.netresearchgate.net
Induced Injury Models (e.g., Hypoxia-Ischemia, Spinal Cord Injury)
Induced injury models allow researchers to study the changes in this compound expression and function in response to acute damage and its potential role in repair or pathology.
In models of traumatic spinal cord injury (SCI), secondary injury processes, including ischemia and hypoxia, occur immediately after the primary injury. nih.govmdpi.com Reactive glia secrete inflammatory and inhibitory chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs), including this compound, which are deposited around the astrocytic border. mdpi.com These inhibitory molecules can impede axonal regeneration.
Following entorhinal cortex lesions in adult rats, the chondroitin sulfate proteoglycan this compound is upregulated by astrocytes. nih.gov This suggests a role for this compound in the glial response to injury.
Disease Progression Models
Animal models of neurological diseases are used to investigate how this compound expression and processing are altered during disease progression and whether targeting this compound can have therapeutic benefits.
In a mouse model of Alzheimer's disease (APPsw mice), alterations in this compound have been observed. nih.gov The molecular size of chondroitin sulfate (CS) chains attached to this compound was smaller in the hippocampus of these mice compared to non-transgenic mice. nih.gov Additionally, the abundance of the major proteolytic fragment of this compound was significantly diminished in several telencephalic regions of APPsw mice, although these fragments appeared to accumulate near amyloid plaques. nih.gov These findings suggest that amyloid-beta or amyloid precursor protein (APP) can exert inhibitory effects on the proteolytic cleavage mechanisms responsible for proteoglycan synthesis and turnover. nih.gov Defective this compound processing in these models may contribute to deficient neural plasticity observed in Alzheimer's disease. nih.gov
Mouse models of other neurodegenerative diseases, such as a knock-in mouse model for Spinocerebellar Ataxia Type 1 (SCA1), are used to examine underlying molecular mechanisms of disease development and progression, which may involve ECM components like this compound. mdpi.com Studies in Alzheimer's disease mouse models (e.g., 5xFAD) have shown a reduction in PNNs, which contain this compound, and a close association between altered PNNs and activated microglia, with PNN components found within microglia, indicating phagocytosis. mdpi.com Microglia depletion in mice has been shown to increase the expression of perisynaptic ECM component this compound and the number of excitatory presynaptic puncta. mdpi.com This suggests that in healthy brains, microglia regulate PNNs and can potentially alter the physiology of PNN-positive neurons in memory-associated regions, and that microglia-mediated alterations of PNNs contribute to the pathogenesis of neurodegenerative diseases. mdpi.com
Studies in mouse models overexpressing meprin β in cortical and hippocampal neurons have revealed impaired cognitive functions and impaired long-term potentiation (LTP). researchgate.net N-terminomics identified this compound as a proteolytic substrate of meprin β, suggesting that meprin β modulates this compound expression, potentially contributing to the observed effects on neural plasticity and memory formation. researchgate.net
Animal models are also used to study this compound in the context of glioma progression in vivo. nih.govaacrjournals.orgjneurosci.orgjneurosci.org Intracranial grafts of glioma cells in rats are used to assess tumor growth, invasion, and animal survival. nih.govaacrjournals.orgjneurosci.orgjneurosci.org Studies using CNS-1 glioma cells transfected with this compound have shown that expression of the HABD fragment significantly increased the number of tumor cell clusters distant from the main tumor mass, indicating increased invasion, while full-length this compound had no such effect. jneurosci.org Rats with intracranial grafts of full-length this compound-transfected cells displayed significantly shorter survival times than control groups. aacrjournals.org this compound knockdown in CNS-1 derived tumors in rats has been shown to reduce tumor volume and anteroposterior spread. nih.gov
Data Tables
| Study [Ref] | Model System | Key Finding Related to this compound |
|---|---|---|
| nih.gov | Dissociated hippocampal primary cultures (neurons and astrocytes) | This compound synthesized by astrocytes, forms PNN-like structures on neurons, embeds synapses, covers axon initial segments. |
| nih.gov | CNS1 and human GIC glioma cell lines, rat glioma model | This compound knockdown reduces late-stage glioma aggressiveness; this compound enriched in GIC niche; role in pathological progression, aggressiveness, and lethality of tumors. |
| tandfonline.comnih.govnih.gov | This compound-deficient mice | Viable, normal anatomy; less prominent PNNs; impaired hippocampal LTP maintenance; no significant learning/memory deficits. |
| frontiersin.orgbiorxiv.org | Quadruple knockout mice (deficient in this compound, neurocan, tenascin-C, tenascin-R) | Altered PNN structure, reduced PNN number, decreased parvalbumin-positive cells in visual cortex. |
| nih.gov | Primary cerebellar astrocytes, neural cell lines | This compound detected on astrocyte surface; cell surface binding sites for this compound core protein on astrocytes and neural cell lines; inhibits neurite outgrowth from granule neurons in vitro. |
| aacrjournals.orgjneurosci.orgjneurosci.org | 9L and CNS-1 glioma cell lines, rat intracranial glioma model | This compound (specifically HABD fragment) increases glioma cell invasion in vitro and in vivo; full-length this compound transfection shortens survival in rat model; this compound knockdown reduces tumor volume and spread. |
| nih.govjneurosci.org | Primary hippocampal neuron-astrocyte co-cultures (various knockout combinations) | Synapse formation/stabilization compromised with this compound deficiency; reduced PNN size; reduced mIPSC and mEPSC frequency. |
| researchgate.netresearchgate.net | This compound knockout mice, RGC-OPC co-cultures | Soluble this compound enhances developmental myelination in vivo; absence linked to remyelination deficits after immune-mediated damage. |
| researchgate.net | Mouse model overexpressing meprin β in neurons | Impaired cognitive function and hippocampal LTP; this compound identified as a meprin β substrate; meprin β modulates this compound expression. |
| nih.gov | Rat model of entorhinal cortex lesion | This compound upregulated by astrocytes after lesion. |
| nih.gov | APPsw mouse model of Alzheimer's disease | Altered this compound CS chains; diminished major proteolytic fragment abundance near amyloid plaques; suggests impaired this compound processing. |
| mdpi.com | 5xFAD mouse model of Alzheimer's disease, microglia depletion mouse model | Reduction in PNNs (containing this compound); association between altered PNNs and activated microglia; microglia regulate PNNs; microglia-mediated PNN alterations contribute to neurodegenerative disease pathogenesis. |
Detailed Research Findings
Detailed research findings from these model systems provide insights into the specific functions and mechanisms involving this compound. For instance, in primary hippocampal cultures, the observation that this compound is synthesized by astrocytes and forms PNNs highlights the cellular origin and structural integration of this compound in the brain extracellular matrix. nih.gov The finding that both excitatory and inhibitory synapses are embedded within these structures suggests a role for this compound in regulating synaptic function. nih.gov
In glioma cell lines, the demonstration that this compound knockdown inhibits cell migration and invasion in vitro provides direct evidence for its pro-motility role in cancer. nih.gov The in vivo studies using intracranial grafts further support this by showing that this compound expression, particularly its cleaved fragment, enhances tumor invasion and reduces animal survival. aacrjournals.orgjneurosci.orgjneurosci.org This has significant implications for understanding glioma pathogenesis and identifying potential therapeutic targets.
Studies in this compound-deficient mice, while showing no major deficits in learning and memory, have pinpointed a specific role for this compound in the maintenance of hippocampal LTP. tandfonline.comnih.gov This suggests a more subtle, localized function in synaptic plasticity rather than a global role in cognitive function. The observed alterations in PNN structure and synaptic properties in knockout models further support this compound's contribution to the structural and functional integrity of neuronal circuits. nih.govjneurosci.orgfrontiersin.orgbiorxiv.org
The identification of this compound as a substrate for proteases like ADAMTS-4 and meprin β in both in vitro and in vivo settings underscores the importance of proteolytic processing in regulating this compound function. researchgate.netucl.ac.uk Changes in this compound cleavage patterns observed in disease models like Alzheimer's disease suggest that dysregulated this compound processing may contribute to neuro pathological processes. nih.gov
Research using induced injury models, such as spinal cord injury, indicates that this compound is part of the glial scar that forms after injury. mdpi.com Its upregulation by reactive astrocytes suggests a complex role in the injury response, potentially contributing to the inhibitory environment that hinders regeneration. mdpi.comnih.gov
Biochemical and Molecular Techniques
Biochemical and molecular techniques are essential for analyzing this compound at the protein and gene levels, providing insights into its synthesis, abundance, and modifications.
Proteomic Analysis (e.g., Mass Spectrometry, Immunoblotting)
Proteomic analysis, including techniques like mass spectrometry and immunoblotting (Western blot), is widely used to identify, quantify, and characterize this compound protein and its fragments. nih.govcardiff.ac.uknih.gov
Mass spectrometry (MS) coupled with liquid chromatography (LC) allows for the identification and quantification of proteins in complex biological samples. nih.govqimrb.edu.au This approach can be used to analyze the proteomic profile of tissues like the dorsal spinal cord to identify changes in this compound expression in conditions such as neuropathic pain. nih.gov For instance, studies have employed LC-MS/MS to identify proteins in the dorsal spinal cord of mouse models, revealing changes in this compound levels following nerve injury. nih.gov Proteomic analysis of exhaled breath condensate (EBC) and urine samples has also been used to investigate mechanisms underlying prematurity-associated lung disease, with this compound core protein being among the identified proteins showing altered abundance in relation to neonatal history of bronchopulmonary dysplasia. cardiff.ac.uk
Immunoblotting, or Western blot, is a common technique for detecting specific proteins in a sample using antibodies. biocompare.comnih.govnih.govnih.govantibodies-online.comjneurosci.orgptglab.com This method is used to assess the presence, molecular weight, and relative abundance of full-length this compound and its proteolytic fragments. nih.govnih.gov Antibodies specific to different regions of the this compound core protein, such as the N-terminal or C-terminal portions, or neo-epitopes generated by cleavage, are used. nih.govnih.govantibodies-online.comjneurosci.orgplos.org For example, immunoblotting has shown that this compound exists as a full-length 145 kDa form and an 80 kDa C-terminal fragment in rat and bovine brain. jneurosci.org Studies have also used Western blot to examine the temporal expression of this compound in developing rat brain, showing an increase in this compound levels with development. nih.gov Semiquantitative immunoblotting has been employed to measure major this compound cleavage products in cerebrospinal fluid (CSF), such as the 60 kDa fragment resulting from ADAMTS-4 cleavage. frontiersin.orgnih.gov
Here is a summary of findings related to this compound detection by Western blot:
| Sample Source | Observed this compound Forms/Fragments | Antibody Specificity | Reference |
| Rat Brain | 145 kDa full-length, 80 kDa C-terminal fragment | RB18 monoclonal (recognizes 80 kDa fragment) | jneurosci.org |
| Developing Rat Brain | Increases with development | RB18 monoclonal | nih.gov |
| Rat Brain Membrane | ~140 kDa | Mouse Anti-Brevican Monoclonal Antibody, Clone S294A-6 | antibodies-online.com |
| Human Glioma Initiating Cells | ~150 kDa full-length | Anti-B/b antibodies | nih.gov |
| Human Brain (cerebellum, motor cortex) | ~60 kDa, ~90 kDa | Sheep Anti-Human/Rat this compound Polyclonal Antibody | rndsystems.com |
| Human Brain Tissue | Detected | This compound polyclonal antibody | ptglab.com |
| Mouse Brain Tissue | Detected | This compound antibody (19017-1-AP) | ptglab.com |
| Human Brain Tissue | Detected | Anti-Brevican antibody [EPR25743-59] | abcam.com |
Gene Expression Analysis (e.g., RT-PCR, In Situ Hybridization)
Gene expression analysis techniques, such as Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR) and In Situ Hybridization (ISH), are used to study the transcription of the this compound gene (BCAN) and its different splice variants. nih.govnih.govaacrjournals.orgfrontiersin.orgresearchgate.net
RT-PCR is a sensitive method for detecting and quantifying mRNA levels. nih.govnih.govfrontiersin.orgresearchgate.net It has been used to confirm the expression of this compound transcripts in various cell types and tissues, including glial cell cultures and the pituitary gland. nih.govwikigenes.org Quantitative RT-PCR (qRT-PCR) allows for the comparison of this compound mRNA levels under different conditions, such as after injury or in different cell populations. nih.govaacrjournals.orgceon.rs For instance, qRT-PCR has shown that this compound mRNA is upregulated in gliomas compared to normal brain tissue. aacrjournals.org Studies in cultured astrocytes have used qRT-PCR to demonstrate that this compound mRNA levels can decrease following scratch wounding, in contrast to the upregulation of other CSPGs like neurocan and phosphacan. ceon.rs RT-PCR has also revealed the differential distribution of transcripts encoding secreted and GPI-anchored this compound isoforms in the rat brain. nih.gov
In Situ Hybridization (ISH) provides spatial information about gene expression by detecting mRNA within tissue sections. nih.govjneurosci.orgaacrjournals.orgnih.gov This technique is crucial for identifying the specific cells that synthesize this compound mRNA. ISH studies have shown that this compound is synthesized by astrocytes in the cerebellum and in response to brain injury. jneurosci.orgnih.gov ISH has also been used to examine the distribution of the two different this compound transcripts (3.6-kb for secreted and 3.3-kb for GPI-anchored) in the rat brain during postnatal development, revealing distinct expression patterns in grey and white matter structures. nih.gov In the context of gliomas, ISH has demonstrated that this compound mRNA is expressed in tumor cells. aacrjournals.org
Here is a summary of findings related to this compound gene expression analysis:
| Technique | Sample Source | Key Findings | Reference |
| RT-PCR | Rat brain, Glial cell cultures, Pituitary gland | Confirmed expression of this compound transcripts; Differential distribution of secreted and GPI-anchored isoforms. | nih.govwikigenes.org |
| qRT-PCR | Gliomas, Cultured astrocytes | Upregulation in gliomas; Decrease in cultured astrocytes after scratch wounding; Differential expression compared to neurocan/phosphacan. | nih.govaacrjournals.orgceon.rs |
| ISH | Rat cerebellum, Injured rat brain, Rat brain development, Gliomas | This compound synthesized by astrocytes; Upregulation after injury; Distinct spatial distribution of different transcripts; Expression in tumor cells. | nih.govjneurosci.orgaacrjournals.orgnih.gov |
Enzymatic Digestion and Cleavage Assays
Enzymatic digestion and cleavage assays are used to investigate the proteolytic processing of this compound and the enzymes responsible for its degradation. nih.govjneurosci.orgplos.orgnih.govresearchgate.net this compound is known to be cleaved by various proteases, including members of the ADAMTS (A Disintegrin And Metalloproteinase with Thrombospondin Motifs) family, particularly ADAMTS-4. nih.govplos.orgnih.govresearchgate.net
In vitro cleavage assays involve incubating recombinant or purified this compound with specific proteases and then analyzing the resulting fragments, often by Western blot or ELISA. plos.orgresearchgate.net These assays help identify the cleavage sites and the conditions under which cleavage occurs. For example, in vitro cleavage of recombinant human this compound with recombinant human ADAMTS4 has been performed to study the generation of specific this compound fragments. plos.org These studies have identified a cleavage site between Glu395-Ser396 in rat this compound, which is homologous to the "aggrecanase" site in aggrecan. researchgate.net
Enzymatic digestion with chondroitinase ABC is frequently performed on biological samples containing this compound. nih.govjneurosci.orgnih.gov Chondroitinase ABC digests the chondroitin sulfate chains attached to the this compound core protein, allowing for better resolution of the core protein and its fragments on SDS-PAGE gels and improving antibody access to epitopes. nih.govnih.gov This is a standard preparatory step before Western blotting or ELISA when analyzing this compound core protein. nih.govnih.gov
Cleavage assays can also involve analyzing this compound fragments in biological fluids like cerebrospinal fluid (CSF) or tissue extracts using techniques such as ELISA or immunoblotting with antibodies specific to neo-epitopes generated by proteolytic cleavage. nih.govplos.orgfrontiersin.orgnih.gov This allows researchers to assess the extent of this compound cleavage in vivo under different physiological or pathological conditions. For instance, ELISAs have been developed to detect the N-terminal of this compound and an ADAMTS4-cleaved fragment (Brev-A) in serum. plos.org Analysis of CSF samples using semiquantitative immunoblotting has been used to measure the 60 kDa N-terminal this compound fragment resulting from ADAMTS-4 cleavage. frontiersin.orgnih.gov
Cellular and Structural Imaging Approaches
Cellular and structural imaging techniques provide crucial information about the localization of this compound within tissues and cells, its association with other structures, and the ultrastructural context of its presence.
Immunohistochemistry and Immunofluorescence
Immunohistochemistry (IHC) and Immunofluorescence (IF) are widely used techniques to visualize the distribution of this compound protein in tissue sections and cultured cells using specific antibodies. nih.govbiocompare.comantibodies-online.comptglab.comnih.govrndsystems.comabcam.comnih.govthermofisher.comdovepress.com
IHC typically uses an enzyme-linked secondary antibody and a chromogenic substrate to produce a colored precipitate at the site of antibody binding, allowing visualization under a light microscope. ptglab.comrndsystems.comabcam.comthermofisher.comdovepress.com IF uses fluorescently labeled secondary antibodies, which are visualized using a fluorescence microscope. biocompare.comantibodies-online.comrndsystems.comdovepress.comlu.se These techniques can be applied to various tissue types, including brain, and can be performed on fresh, frozen, or formalin-fixed, paraffin-embedded sections. ptglab.comabcam.comthermofisher.comdovepress.com
IHC and IF studies have shown that this compound is present in the extracellular matrix of the CNS, particularly in structures like perineuronal nets (PNNs) that surround certain neurons. jneurosci.orgabcam.comlu.seresearchgate.netresearchgate.net They have also demonstrated this compound expression by astrocytes and its presence on astrocytic surfaces. nih.govjneurosci.orgnih.gov In the context of brain injury, IHC has revealed the upregulation of this compound protein in areas of damage and denervation. nih.govdovepress.com Immunofluorescence has been used to examine the distribution of this compound in relation to other cellular markers, such as GFAP for astrocytes or Olig2 and CD133 in glioma studies. nih.govnih.govdovepress.com Studies in this compound-deficient mice using immunofluorescence have shown alterations in PNNs morphology compared to wild-type mice. lu.se
Here is a summary of findings related to this compound localization by IHC/IF:
| Technique | Sample Source | Key Findings | Reference |
| IHC/IF | Rat cerebellum, Cultured astrocytes | This compound on astrocytic surfaces; Localization in neuroglial sheaths. | nih.govjneurosci.org |
| IHC | Injured rat brain | Upregulation in areas of damage and denervation; Co-localization with GFAP-positive astrocytes. | nih.gov |
| IHC/IF | Rat brain development | Spatiotemporal expression patterns. | nih.gov |
| IF | Human glioblastoma tumors, Glioma Initiating Cells | Enriched in the glioma initiating cell niche; Expression by GICs; Co-localization with Olig2 and CD133. | nih.gov |
| IHC (Paraffin) | Human brain tissue | Detection in formalin-fixed, paraffin-embedded sections. | ptglab.comabcam.comthermofisher.com |
| IF | Rat cortical stem cells, Human brain (cortex) | Detection in differentiated stem cells and brain tissue; Localized to cytoplasm and neuropil. | rndsystems.com |
| IF | Mouse hippocampus | Alterations in PNN morphology in this compound-deficient mice. | lu.se |
| IHC | Mouse brain tissue | Detection in paraffin-embedded sections. | ptglab.com |
| IHC | Human cerebrum, Rat cerebrum, Human kidney (control) | Positive staining in human and rat cerebrum; No staining in human kidney. | abcam.com |
| IF | Injured brain tissue (Controlled Cortical Impact) | Increased expression in damaged region; Co-staining with GFAP. | dovepress.com |
Electron Microscopy for Ultrastructural Analysis
Electron microscopy (EM), particularly transmission electron microscopy (TEM), is used to examine the ultrastructural localization of this compound and its association with cellular and extracellular components at high resolution. nih.govlu.sesemmelweis.hunih.govprotocols.io Immunoelectron microscopy combines EM with immunolabeling (e.g., using gold particles conjugated to secondary antibodies) to pinpoint the exact location of this compound protein within the tissue ultrastructure. nih.govnih.gov
Ultrastructural analysis using immunoelectron microscopy has shown that this compound is a component of the extracellular matrix compartment. nih.gov Studies have localized this compound using immunogold particles in various brain regions, including the cerebellum. jneurosci.orgnih.gov In developing bone, ultrastructural immunocytochemistry has shown immunogold particles over unmineralized matrices and intracellular organelles of osteoblasts, as well as over demineralized structures corresponding to bone nodules. nih.gov Electron microscopic examination of PNNs in this compound-deficient mice has revealed that extracellular accumulations of lectin binding sites appear unorganized and sparse compared to the structured and dense accumulations in wild-type mice. lu.se Preparing samples for TEM ultrastructural analysis involves fixation, dehydration, resin infiltration, sectioning using an ultramicrotome, and contrasting with heavy metals. protocols.io
Live Imaging Techniques
Live imaging techniques are crucial for observing the dynamic interactions and localization of this compound within the brain's complex environment in real-time. These methods allow researchers to visualize the structural organization of the ECM and its relationship with neuronal structures, such as synapses and dendritic spines. For instance, time-lapse live imaging in developing zebrafish hindbrain has been used to identify distinct pools of excitatory synapses with different kinetics, revealing that disruption of the ECM through digestion or this compound deletion can destabilize dynamic synapses. biorxiv.org Studies utilizing live imaging of excitatory synapses have observed a bimodal distribution of short-lived (dynamic) and longer-lived (stable) synapses. biorxiv.org Disruption of the ECM, either through enzymatic digestion or deletion of this compound, was shown to destabilize the dynamic synapses but not the stable ones, leading to a decrease in synapse density. biorxiv.org this compound has been observed to diffusely surround neurons and their synapses in the developing hindbrain using live imaging. biorxiv.org
Electrophysiological Recordings in Neural Circuits (e.g., Calyx of Held)
Electrophysiological recordings are vital for assessing the functional impact of this compound on synaptic transmission and neuronal excitability. The calyx of Held, a large glutamatergic synapse in the auditory brainstem, serves as a valuable model system for these studies due to its accessibility and role in fast synaptic transmission. nih.govresearchgate.netnih.gov
Studies using in vivo extracellular single-unit recordings at the calyx of Held in this compound-deficient mice have demonstrated significant alterations in synaptic transmission dynamics. nih.govresearchgate.netnih.gov In these knockout mice, researchers observed a significant increase in the action potential (AP) transmission delay and a prolongation of both pre- and postsynaptic APs compared to wild-type littermates. nih.govresearchgate.netnih.gov These changes in signal transmission dynamics were accompanied by a reduction in presynaptic vGlut1 and ultrastructural changes in the perisynaptic space. nih.govresearchgate.netnih.gov These findings indicate that this compound is an important mediator of fast synaptic transmission at the calyx of Held. nih.govresearchgate.netnih.gov The mature calyx of Held is characterized by extremely fast and highly reliable synaptic transmission, making it particularly suited for investigating the contribution of this compound to these properties. nih.gov
Table 1 summarizes key electrophysiological findings at the Calyx of Held in this compound-deficient mice:
| Measurement | This compound-Deficient Mice | Wild-Type Mice | Significance | Source |
| AP Transmission Delay | Increased | Normal | Significant | nih.govresearchgate.netnih.gov |
| Presynaptic AP Duration | Prolonged | Normal | Significant | nih.govresearchgate.netnih.gov |
| Postsynaptic AP Duration | Prolonged | Normal | Significant | nih.govresearchgate.netnih.gov |
| Presynaptic vGlut1 Levels | Reduced | Normal | Significant | nih.govresearchgate.netnih.gov |
This compound's presence in the perisynaptic ECM is considered essential for the correct alignment of presynaptic voltage-gated calcium channels (VGCCs) in front of the postsynaptic density, which is crucial for supporting the spatial fidelity of glutamatergic neurotransmission. researchgate.net
Investigation of this compound Modulators and Targeting Strategies
Research into this compound also encompasses the investigation of molecules and strategies that can modulate its levels or activity, particularly in the context of neural repair and plasticity.
Exogenous Modulation of this compound Levels and Activity
Exogenous modulation involves introducing external agents to alter this compound expression or function. Studies have shown that modulating this compound levels can introduce precise molecular and cellular modifications in parvalbumin-positive (PV+) interneurons, which are required for learning and memory. researchgate.net this compound has been identified as a critical regulator of interneuron plasticity, controlling both cellular and synaptic forms of plasticity in PV+ cells by regulating the localization of potassium channels and AMPA receptors. researchgate.net
Activity-dependent modulation of neurotransmitter receptors at the synapse can affect the perisynaptic ECM and synaptic plasticity. nih.gov For instance, in excitatory synapses of cortical neurons, modulation of D1-type dopamine (B1211576) receptors induces the cleavage of aggrecan and this compound proteoglycans mediated by ADAMTS-4 and 5 proteases, leading to restructuring of the perisynaptic ECM. nih.gov Meprin β has also been shown to modulate this compound expression, potentially contributing to effects observed in mouse models. nih.gov N-terminomics identified this compound as a potential substrate of meprin β, and further analyses revealed that this compound levels are dependent on the catalytic activity of meprin β. nih.gov
Enzymatic Manipulation of Extracellular Matrix (e.g., Chondroitinase ABC)
Enzymatic manipulation of the ECM, particularly the degradation of chondroitin sulfate proteoglycans (CSPGs) like this compound, is a significant research approach. Chondroitinase ABC (ChABC), a bacterial enzyme, is commonly used for this purpose as it degrades the glycosaminoglycan side chains of CSPGs. researchgate.netnih.govmdpi.comamsbio.com This enzymatic digestion can collapse the perineuronal net-associated ECM and has been shown to reactivate plasticity in normal adult animals. nih.govcambridge.org ChABC degrades polysaccharides containing 1,4-beta-D-hexosaminyl and 1,3-beta-D-glucuronosyl or 1,3-alpha-L-iduronosyl linkages, primarily yielding disaccharides. amsbio.com It catalyzes the degradation of chondroitin 4-sulfate, chondroitin 6-sulfate, and dermatan sulfate, and acts slowly on hyaluronate. amsbio.com
The efficacy of ChABC treatment can be validated by the elimination of WFA staining, a common marker for perineuronal nets. mdpi.com ChABC-mediated PNN degradation has been shown to lead to increased membrane capacitance and decreased synaptic input onto PVIs, resulting in decreased PVI firing rates and a net effect of increased excitability of glutamatergic neurons. researchgate.net Studies have demonstrated that enzymatic degradation or a deficiency in ECM molecules can restore the plasticity of nervous tissue. nih.gov
Table 2 illustrates the activity of Chondroitinase ABC:
| Substrate | Chondroitinase ABC Activity | Primary Products | Source |
| Chondroitin 4-sulfate | Degraded | Disaccharides | amsbio.com |
| Chondroitin 6-sulfate | Degraded | Disaccharides | amsbio.com |
| Dermatan sulfate | Degraded | Disaccharides | amsbio.com |
| Hyaluronate | Acts slowly | Oligosaccharides | amsbio.com |
| Polysaccharides with 1,4-beta-D-hexosaminyl and 1,3-beta-D-glucuronosyl or 1,3-alpha-L-iduronosyl linkages | Degraded | Oligosaccharides, mainly disaccharides | amsbio.com |
Preclinical Studies on ECM Remodeling for Neural Repair
Preclinical studies in animal models have investigated the potential of ECM remodeling, particularly targeting this compound and other CSPGs, to promote neural repair and functional recovery after injury. Upregulation of CSPGs, including this compound, after CNS injuries contributes to impeding functional recovery by restricting axonal regeneration and synaptic plasticity. nih.govnih.govfrontiersin.org
Enzymatic degradation of CSPGs using ChABC has garnered significant attention as a potential recovery strategy in spinal cord injury (SCI). nih.govnih.gov Application of ChABC to lesion-denervated targets has been shown to enhance collateral sprouting and synapse formation by spared fibers. nih.gov In rats with partial denervation of forepaw dorsal column axons following a spinal cord transection, injection of ChABC into the cuneate nucleus resulted in a significantly greater area occupied by physiologically active traced forepaw afferents compared to control groups. nih.gov These results demonstrated a functional change directly linked to anatomical evidence of sprouting by spinal cord afferents after ChABC treatment. nih.gov
Brevican As a Biomarker in Neurological Research
Analysis of Brevican Levels in Cerebrospinal Fluid (CSF)
Analysis of this compound levels in CSF has been explored in various neurological conditions. Studies have measured total this compound concentrations using methods such as enzyme-linked immunosorbent assays (ELISAs). nih.govnih.gov
Research in patients with amyotrophic lateral sclerosis (ALS), epilepsy, and cerebral small vessel disease (CSVD) found that total this compound concentrations in CSF did not differ significantly between these patient groups and controls. nih.govnih.gov However, in traumatic brain injury (TBI) patients, CSF levels of this compound have been shown to be lower compared to individuals with idiopathic normal pressure hydrocephalus (iNPH). frontiersin.org A study also indicated that increased CSF levels of this compound were associated with unfavorable outcomes following TBI and could potentially serve as a biomarker for TBI outcome prediction. gu.se Conversely, post-injury this compound levels in TBI decreased over time, becoming significantly lower than levels observed in patients with neurodegenerative disease, suggesting that chronic disease states might be reflected by increased CSF this compound levels. plos.org
In the context of dementia, studies have reported decreased this compound in the CSF of patients with vascular dementia (VaD) but not in those with Alzheimer's disease (AD). mdpi.comnih.gov This highlights a potential association of CSF this compound with cerebrovascular disease. mdpi.com While some studies on AD patients found no differences in CSF this compound levels compared to controls, others suggest that this compound peptides may have potential as diagnostic biomarkers to differentiate VaD from AD. ucl.ac.ukplos.org
Following prophylactic cerebral radiotherapy in lung cancer patients without brain metastases, CSF levels of both this compound and neurocan (B1175180) were found to be lower. frontiersin.org
Measurement of this compound Fragments in Biofluids (e.g., Serum, CSF)
The proteolytic cleavage of this compound by enzymes like ADAMTS-4 and matrix metalloproteinases (MMPs) results in various fragments, and the measurement of these fragments in biofluids has also been investigated for biomarker potential. mdpi.complos.org
In CSF, major this compound cleavage products have been measured using techniques like semiquantitative immunoblotting. nih.govnih.gov A 60 kDa this compound fragment resulting from cleavage by ADAMTS-4 was found to be unchanged in the CSF of patients with ALS, epilepsy, and CSVD compared to controls. nih.govnih.gov However, mostly N-terminal this compound peptides were reported to be reduced in the CSF of TBI patients compared to iNPH samples. frontiersin.org Analysis of this compound fragment patterns in CSF has revealed the presence of three sets of this compound fragments, representing different parts of the protein, which are differentially modulated in TBI. gu.se
In serum, studies have focused on detecting specific this compound fragments, such as the N-terminal (N-Brev) and the ADAMTS4-generated fragment (Brev-A). plos.org Assays capable of detecting these fragments in serum have been developed. plos.org Preliminary assessment of their diagnostic potential in dementias showed differential levels between AD, other dementias (OD), and non-demented controls (NDCs). plos.orgnordicbioscience.com Serum from patients with OD showed significantly lower levels of N-Brev than those with AD and NDCs. plos.orgnordicbioscience.com Conversely, serum levels of Brev-A were significantly higher in patients with OD compared to AD and NDCs. plos.orgnordicbioscience.com Neither N-Brev nor Brev-A levels differed significantly between AD and NDCs. plos.orgnordicbioscience.com The ratio of N-Brev/Brev-A resulted in increased significant differences between OD and AD and between OD and NDCs, suggesting potential for distinguishing between different forms of dementias. plos.orgnordicbioscience.com
While decreased CSF this compound has been reported in VaD, studies on serum this compound in VaD have shown conflicting results, with some not detecting significant alterations. mdpi.comnih.gov However, lower levels of peripheral circulating this compound have been associated with elevated white matter hyperintensity (WMH) volume, suggesting a potential link between serum this compound and early cerebrovascular damage in individuals at risk of dementia. mdpi.comnih.gov
Correlation with Neuroimaging Markers and Neuropathological States
Changes in this compound levels and fragmentation have been correlated with neuroimaging markers and observed neuropathological states.
Lower serum this compound levels have been associated with higher cerebrovascular disease burden, particularly elevated WMH burden, in cognitively impaired individuals without dementia. mdpi.comnih.gov This suggests that this compound deficits may play a role in early cerebrovascular damage. mdpi.comnih.gov
In the context of TBI, increased CSF levels of this compound have been linked to unfavorable outcomes, which can be assessed through clinical and potentially neuroimaging evaluations. gu.se Reactive astrocytes and their production of CSPGs, including this compound, contribute to glial scar formation following TBI, which can be visualized and assessed through neuroimaging and neuropathological examination. dovepress.com Higher expression of this compound has been observed in the damaged region after controlled cortical impact, a model of TBI. dovepress.com
Studies exploring correlations between this compound and markers of neurodegeneration, such as total Tau and neurofilament light (NF-L), have been conducted, particularly in conditions like ALS and CSVD. nih.gov this compound levels have been linked to various neurological diseases, including dementia, AD, epilepsy, and small vessel diseases. researchgate.netresearchgate.netresearchgate.netresearchgate.net
Limitations and Future Directions in Biomarker Validation
Despite promising findings, there are limitations and areas for future direction in the validation of this compound as a neurological biomarker.
Reproducibility of biomarker assays and discrepancies in reported markers remain a major challenge in clinical implementation, emphasizing the need for standardized biomarker discovery pipelines and validated assays that yield consistent results across different settings. techtarget.com Proving the clinical relevance of this compound as a biomarker is crucial; even if measurable and reproducible, it must offer meaningful insights into patient care to be practically useful. techtarget.com The applicability of a biomarker across diverse populations is also important, and validation in a limited population can restrict its generalizability. techtarget.com
Future directions include further experiments to confirm initial findings in independent and larger cohorts to clarify the clinical value and disease specificity of this compound and its fragments as biomarkers. frontiersin.org Research is needed to unravel the full potential of this compound biomarkers in clinical workup and to gain a deeper understanding of the pathophysiological mechanisms underlying observed changes. frontiersin.org The development of more sensitive and specific assays for this compound fragments in various biofluids is also important. Exploring the utility of this compound in multi-marker panels alongside other biomarkers may improve sensitivity and specificity for diagnosing and monitoring neurological conditions. mdpi.comnih.gov The integration of advanced technologies, such as artificial intelligence and machine learning, is anticipated to play a larger role in processing and analyzing complex biomarker datasets, potentially accelerating this compound biomarker discovery and validation. crownbio.com Regulatory advancements and standardization efforts will also be crucial for the widespread adoption of this compound as a clinical biomarker. crownbio.com
Future Directions and Emerging Research Avenues
Elucidating Novel Interaction Partners and Signaling Pathways of Brevican
Identifying novel molecules that interact with this compound is a critical area for future research. This compound's structure, including its core protein and glycosaminoglycan chains, facilitates interactions with other neural components. patsnap.com Understanding these interactions is key to deciphering the signaling pathways this compound influences. Studies have already indicated that this compound interacts with synaptic receptors, such as the GluR1 subunit of the AMPA receptor, impacting synaptic plasticity. researchgate.net Furthermore, proteolytic cleavage of this compound by enzymes like ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin Motifs) and matrix metalloproteinases (MMPs) generates fragments that may have distinct biological activities and influence signaling pathways. patsnap.comnih.govucl.ac.uk Future research will likely employ advanced proteomic techniques, such as mass spectrometry-based proteomics, and co-immunoprecipitation assays to systematically identify new binding partners in various neural cell types, including neurons, astrocytes, and oligodendrocyte precursor cells. researchgate.net Investigating how these interactions are regulated under physiological and pathological conditions, and the downstream signaling cascades they initiate, will be crucial for a comprehensive understanding of this compound's cellular functions.
Understanding Differential Isoform Functions in Specific Neural Contexts
This compound exists in different isoforms, including a major secreted form and an alternative spliced form that may be glycosylphosphatidylinositol (GPI)-anchored to the cell membrane. bmbreports.orgnih.gov While the secreted form is a well-established component of the extracellular space and perineuronal nets (PNNs), the functional significance of membrane-associated or other potential isoforms in specific neural contexts remains an active area of investigation. nih.gov Future research should focus on developing tools and techniques to specifically isolate and study individual this compound isoforms. This includes generating isoform-specific antibodies and utilizing genetic approaches to manipulate the expression of particular isoforms in targeted cell populations or brain regions. Understanding how the differential localization and structure of these isoforms contribute to their unique roles in processes like synapse formation, plasticity, and interaction with other ECM components or cell surface receptors is essential. nih.gov Studies in different neural contexts, such as developing versus adult brain, or in specific neuronal subtypes, will help to delineate the precise functions mediated by each isoform.
Exploring the Interplay of this compound with Other Extracellular Matrix Components
This compound is a key constituent of the brain's ECM, particularly within PNNs, where it interacts with other components like hyaluronan, tenascins (e.g., tenascin-R), and other lecticans such as aggrecan, neurocan (B1175180), and versican. bmbreports.orgbiorxiv.orgnih.govnih.govmdpi.comfrontiersin.orgbmbreports.org The complex interplay between these molecules dictates the structural and functional properties of the ECM, influencing neuronal plasticity and stability. biorxiv.orgnih.gov Future research will continue to investigate how this compound's interactions with these partners are regulated and how disruptions in these interactions contribute to neurological disorders. Studies using genetic knockout models, such as mice deficient in multiple ECM components, are valuable for understanding the synergistic effects of these molecules on neural circuit function and behavior. frontiersin.orgresearchgate.netbiorxiv.org Furthermore, advanced imaging techniques and biochemical analyses will be employed to map the precise spatial organization of this compound within the ECM and to understand how its association with other components is dynamically modulated in response to neural activity or pathological insults. biorxiv.org
Advanced Computational Modeling of this compound's Influence on Neural Circuits
Computational modeling offers a powerful approach to integrate experimental data and simulate the complex impact of this compound on neural circuits. Models can be developed to explore how this compound's presence and modifications, such as proteolytic cleavage, affect diffusion within the extracellular space, influence synaptic transmission dynamics, and modulate neuronal excitability. biorxiv.orgpsychiatryonline.orguio.nouio.nobiorxiv.org Future directions include developing more sophisticated computational models that incorporate detailed information about this compound isoforms, its interaction partners, and the dynamic remodeling of the ECM. These models can help predict the consequences of specific this compound alterations on network activity and provide insights into the mechanisms underlying this compound-related neurological conditions. biorxiv.org Integrating experimental data from electrophysiology, imaging, and molecular studies will be crucial for validating and refining these computational models.
Developing Refined Experimental Models for this compound-Related Pathologies
To better understand the role of this compound in neurological disorders and to test potential therapeutic interventions, the development of refined experimental models is essential. While existing animal models, such as this compound-deficient mice, have provided valuable insights into its functions in development and plasticity, more specific models are needed to investigate its role in complex pathologies like neurodegenerative diseases, epilepsy, and gliomas, where this compound expression is often altered. patsnap.comnih.govucl.ac.ukbmbreports.orgmdpi.complos.orgnih.govfrontiersin.org Future research should focus on creating models that allow for inducible or cell-specific manipulation of this compound expression or activity. This could involve using conditional knockout or overexpression systems, as well as developing models that specifically target this compound processing by proteases like ADAMTS. nih.gov Furthermore, utilizing human induced pluripotent stem cell (iPSC)-derived neural cultures and organoids can provide more physiologically relevant platforms for studying this compound's role in human neural development and disease. biorxiv.org
Q & A
Q. How can researchers reliably detect and quantify brevican isoforms in neural tissue samples?
Methodological Answer: this compound exists as glycosylated (>145 kDa), non-glycosylated core protein (145 kDa), and proteolytic fragments (53–55 kDa). Use Western blot (WB) with antibodies targeting distinct epitopes (e.g., N-terminal G1 domain for full-length isoforms ). For tissue homogenates, pre-treat samples with chondroitinase ABC to remove chondroitin sulfate (CS) chains, resolving isoforms on 4–20% gradient SDS-PAGE gels . Combine with ELISA (e.g., Human this compound ELISA Kit) for quantitative analysis of soluble this compound in serum or plasma . Validate antibody specificity using knockout controls or peptide-blocking assays .
Q. What experimental models are suitable for studying this compound’s role in synaptic plasticity?
Methodological Answer: Use APPsw transgenic mice (Alzheimer’s model) to study this compound processing in amyloid-β-rich environments . For synaptic plasticity, employ dentate gyrus lesion models to observe this compound turnover during axonal sprouting . In vitro, primary neuronal cultures treated with BDNF or glutamate can mimic activity-dependent this compound regulation . Monitor changes via immunohistochemistry (IHC) with anti-brevican antibodies (e.g., ab111719) and correlate with electrophysiological recordings .
Advanced Research Questions
Q. How do proteolytic cleavage events (e.g., MMP vs. ADAMTS activity) influence this compound’s functional diversity in disease contexts?
Methodological Answer: this compound is cleaved by MMPs (site: residues 360–361) and ADAMTSs (site: residues 395–396), generating unique neoepitopes . Use neoepitope-specific antibodies (e.g., anti-SAHPSA for MMP-derived fragments; anti-EAMESE for ADAMTS-derived fragments) to distinguish cleavage pathways in glioblastoma or Alzheimer’s models . Quantify protease activity via fluorogenic substrates or zymography in plaque-bearing mouse brain extracts . Note: APPsw mice show reduced MMP-derived fragments but unchanged ADAMTS processing, suggesting Aβ aggregation selectively alters MMP activity .
Q. What molecular mechanisms underlie this compound’s dual role in inhibiting neurite outgrowth versus stabilizing synapses?
Methodological Answer: this compound’s CS chains inhibit neurite extension by binding semaphorins or RPTPσ , while its core protein stabilizes synapses via tenascin-R interactions . Test these mechanisms using:
Q. How do post-translational modifications (e.g., glycosylation) alter this compound’s functional properties in glioblastoma microenvironments?
Methodological Answer: Glioblastoma-upregulated this compound has truncated CS chains, enhancing tumor invasiveness . Analyze glycoforms using:
- Glycanase digestion (N-/O-glycosidase + sialidase) followed by WB to assess molecular weight shifts .
- qRT-PCR of chondroitin sulfotransferases (e.g., CHST3, CHST11) in tumor vs. normal tissue .
- Atomic force microscopy to compare ECM stiffness in this compound-rich vs. depleted glioblastoma models .
Data Contradiction Analysis
Q. Why do some studies report increased this compound core protein in Alzheimer’s models, while others observe no change?
Resolution: Discrepancies arise from regional specificity (e.g., hippocampal vs. cortical this compound) and isoform detection methods. APPsw mice show elevated 145 kDa core protein in hippocampus but no change in brainstem . Use region-specific sampling and normalize data to β-actin to control for loading variability . Also, ensure antibodies (e.g., BD Biosciences’ anti-brevican) recognize both CS-bearing and core isoforms .
Methodological Best Practices
- Antibody Validation : Confirm epitope specificity using recombinant this compound fragments (e.g., amino acids 83–262 for ab111719) .
- Protease Inhibition : Include EDTA (MMP inhibitor) or TIMP-3 (ADAMTS blocker) in extraction buffers to prevent artifactual cleavage .
- Statistical Rigor : For densitometry, analyze ≥3 biological replicates and report integrated density (U/mm²) with background subtraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
